Cas no 1807186-19-1 (4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline)
4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline
- 4-bromo-3-(difluoromethoxy)-2-(trifluoromethyl)aniline
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- Inchi: 1S/C8H5BrF5NO/c9-3-1-2-4(15)5(8(12,13)14)6(3)16-7(10)11/h1-2,7H,15H2
- InChI Key: PYBDZFMBALLMGW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C(F)(F)F)=C1OC(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 237
- XLogP3: 3.7
- Topological Polar Surface Area: 35.2
4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013021001-1g |
4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline |
1807186-19-1 | 97% | 1g |
1,445.30 USD | 2021-06-24 |
4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline
Comprehensive Overview of 4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline (CAS No. 1807186-19-1)
4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline (CAS No. 1807186-19-1) is a highly specialized aromatic amine derivative that has garnered significant attention in the fields of pharmaceutical chemistry, agrochemical research, and advanced material science. This compound, characterized by its unique bromine, difluoromethoxy, and trifluoromethyl functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its structural complexity and electron-withdrawing properties make it a valuable building block for designing compounds with enhanced stability and reactivity.
In recent years, the demand for fluorinated compounds like 4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline has surged due to their applications in drug discovery. Researchers are particularly interested in how the trifluoromethyl group influences metabolic stability and bioavailability, a topic frequently searched in AI-driven drug design platforms. The compound's bromine substituent also offers versatility in cross-coupling reactions, aligning with the growing trend of palladium-catalyzed transformations in organic synthesis.
From an industrial perspective, CAS No. 1807186-19-1 is often discussed in forums focusing on high-value chemical intermediates. Its role in developing crop protection agents resonates with the agrochemical sector's push for eco-friendly solutions. Notably, the difluoromethoxy group contributes to improved lipophilicity, a feature highly sought after in optimizing pesticide formulations—a recurring theme in SEO queries related to sustainable agriculture.
The synthesis of 4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline typically involves multi-step protocols, including electrophilic aromatic substitution and halogenation. These methods are frequently explored in academic research, as evidenced by the rise in searches for regioselective functionalization techniques. The compound's purity and yield are critical parameters, with HPLC and NMR being the gold standards for quality control—keywords often associated with analytical chemistry best practices.
Beyond its chemical utility, this compound exemplifies the intersection of green chemistry and innovation. Recent publications highlight its potential in catalysis and material science, particularly in designing fluorinated polymers with unique dielectric properties. Such applications align with trending searches around advanced materials for electronics, further cementing its relevance in cutting-edge research.
In summary, 4-Bromo-3-difluoromethoxy-2-(trifluoromethyl)aniline (CAS No. 1807186-19-1) represents a nexus of synthetic versatility and industrial applicability. Its structural motifs address contemporary challenges in medicinal chemistry, agrochemical development, and functional materials, making it a compound of enduring scientific and commercial interest.
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